molecular formula C12H23NO4 B120731 (S)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate CAS No. 147959-18-0

(S)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No. B120731
M. Wt: 245.32 g/mol
InChI Key: ZJICPKTZDLBRQH-VIFPVBQESA-N
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Description

The compound is a derivative of 2-Hydroxyethyl methacrylate (HEMA) and Oxazolidine . HEMA is a hydroxyl-containing monomer that is a promising material for coating formulations . Oxazolidines are a class of five-membered heterocycles containing one oxygen, one nitrogen, and three carbon atoms .

Scientific Research Applications

Synthesis and Characterization

(S)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate has been synthesized and characterized in various studies. One notable study reported the synthesis and characterization of derivatives of this compound from L-Serine, using a process that includes protection with (Boc)2O (ditertiary butyl dicarbonate) and cyclization. The product's structure was confirmed through FT-IR, LC-MS, 1H NMR, and 13C NMR, with its stereochemistry confirmed by optical rotation on a polarimeter (Khadse & Chaudhari, 2015).

Crystallographic Studies

Crystallographic studies have been conducted on similar compounds. For example, a study on (4S)-tert-butyl 4-(hydroxydiphenylmethyl)-2,2-dimethyloxazolidine-3-carboxylate revealed an intramolecular hydrogen bond between the oxazole and hydroxy groups, obtained through a Grignard reaction (Gao et al., 2006).

Intermediate in Biotin Synthesis

This compound is also important as an intermediate in the synthesis of natural products like Biotin, a water-soluble vitamin crucial in the metabolic cycle for the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Chiral Auxiliary and Enantiomer Synthesis

(S)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate has been used as a chiral auxiliary and in the synthesis of enantiomers. For instance, both enantiomers of a similar compound were prepared from L-alanine, showcasing its role in dipeptide synthesis and as a chiral Aib building block (Studer et al., 1995).

Dynamic Kinetic Resolution

The compound has been utilized in dynamic kinetic resolution processes. This involves highly stereoselective carbon-carbon bond formation, a vital step in synthesizing biologically active compounds (Kubo et al., 1995).

Synthesis of Derivatives

Several studies focus on synthesizing various derivatives of this compound for different applications. These derivatives have been used in the synthesis of biologically active compounds, such as in the case of 3,5-di-tert.-butyl-4-hydroxytoluene (BHT) derivatives (Daniel et al., 1968).

Discovery of Cytotoxic Compounds

Research has also discovered cytotoxic and pro-apoptotic compounds against leukemia cells using tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate derivatives (Pinto et al., 2011).

Future Directions

While specific future directions for this compound are not available, there is ongoing research into the use of HEMA and other similar compounds in the development of new materials, particularly in the field of biomedical engineering .

properties

IUPAC Name

tert-butyl (4S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-9(6-7-14)8-16-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJICPKTZDLBRQH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CCO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)CCO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine

CAS RN

147959-18-0
Record name tert-butyl (4S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate
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(S)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate
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(S)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate
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(S)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate
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(S)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 6
(S)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate

Citations

For This Compound
1
Citations
M Venkataiah, G Reddipalli, LS Jasti… - Tetrahedron …, 2011 - Elsevier
The enzymatic resolution of the N-phenylacetyl derivative of racemic homoserine lactone with penicillin G acylase immobilized on Eupergit C gave (R)-(+)-α-amino-γ-butyrolactone and (…
Number of citations: 16 www.sciencedirect.com

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